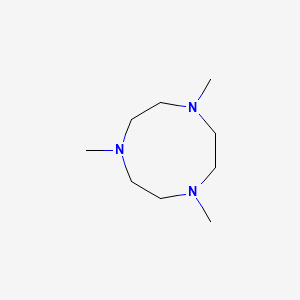

1,4,7-Trimethyl-1,4,7-triazonane

Description

The exact mass of the compound 1,4,7-Trimethyl-1,4,7-triazacyclononane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4,7-trimethyl-1,4,7-triazonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-10-4-6-11(2)8-9-12(3)7-5-10/h4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLDGDTPNAKWAIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CCN(CC1)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80338151 | |

| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96556-05-7 | |

| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96556-05-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096556057 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4,7-Trimethyl-1,4,7-triazacyclononane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80338151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,7-trimethyl-1,4,7-triazonane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4,7-TRIMETHYL-1,4,7-TRIAZACYCLONONANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7BZK76RTP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 1,4,7-Triazacyclononane (TACN) via Improved Richman-Atkins Method

An In-depth Technical Guide to the Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane

This guide provides a comprehensive overview of the synthesis of this compound, a versatile tridentate ligand in coordination chemistry. The primary synthetic route involves the preparation of the macrocyclic precursor, 1,4,7-triazacyclononane (TACN), followed by exhaustive N-methylation. This document details the improved Richman-Atkins synthesis for TACN and the subsequent Eschweiler-Clarke methylation to yield the final product.

The synthesis of the parent macrocycle, TACN, is a crucial first step. The improved Richman-Atkins approach enhances traditional methods by conducting the initial sulfonamidation in an aqueous medium, streamlining the process. The overall synthesis can be broken down into three key stages: preparation of N,N',N''-tritosyldiethylenetriamine, cyclization to form the protected macrocycle, and subsequent deprotection.

Experimental Protocols

Step 1: Synthesis of N,N',N''-tris(p-toluenesulfonyl)diethylenetriamine (Ts₃-DET)

-

In a suitable reaction vessel, a solution of potassium carbonate in water is prepared.

-

Diethylenetriamine (DET) is added to the stirred solution.

-

Solid p-toluenesulfonyl chloride (TsCl) is added, and the mixture is heated.

-

After the reaction period, the mixture is cooled, and the solid product is collected by filtration, washed with water, and dried.

Step 2: Synthesis of 1,4,7-tris(p-toluenesulfonyl)-1,4,7-triazacyclononane (Ts₃TACN)

-

The prepared Ts₃-DET is suspended in a suitable aprotic solvent (e.g., xylene or toluene).

-

An aqueous solution of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium hydroxide) are added.

-

The cyclizing agent, such as ethylene dibromide or ethylene glycol ditosylate, is introduced.

-

The biphasic mixture is heated with vigorous stirring.

-

Upon completion, the reaction mixture is cooled, and the solid product is isolated by filtration, washed, and dried.

Step 3: Deprotection of Ts₃TACN to form 1,4,7-Triazacyclononane (TACN)

-

The purified Ts₃TACN is treated with concentrated sulfuric acid.

-

The mixture is heated to facilitate the removal of the tosyl protecting groups.

-

This step yields the tri-sulfate salt of TACN in solution, which is typically used directly in the subsequent methylation step without isolation.

Quantitative Data for TACN Synthesis

| Step | Reagent | Molar Ratio (to DET) | Quantity | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Diethylenetriamine (DET) | 1 | 1.16 mol | Water/K₂CO₃ | 90 | 1 | 89 |

| p-Toluenesulfonyl chloride | 3.1 | 3.6 mol | |||||

| 2 | Ts₃-DET | 1 | 0.38 mol | Toluene/Water | 90 | 18 | 75 |

| Ethylene Dibromide | 1.75 (initial) | 0.665 mol | |||||

| Sodium Hydroxide | 2.2 | 0.836 mol | |||||

| 3 | Ts₃TACN | 1 | 85 mmol | Conc. H₂SO₄ | 140 | 5-6 | Not Isolated |

Synthesis of this compound (Me₃TACN) via Eschweiler-Clarke Reaction

The final step in the synthesis is the exhaustive methylation of the secondary amine groups of the TACN macrocycle. The Eschweiler-Clarke reaction provides a high-yielding and straightforward method for this transformation, utilizing formic acid and formaldehyde as the methylating agents.[1][2] This reaction proceeds via reductive amination and has the advantage of preventing the formation of quaternary ammonium salts.[2]

Experimental Protocol

-

The acidic solution containing the TACN tri-sulfate salt from the deprotection step is carefully neutralized with a strong base (e.g., NaOH) at a low temperature (0 °C) to a pH of 7.

-

To this neutralized mixture, an aqueous solution of formaldehyde (37%) and formic acid (88%) are added sequentially while maintaining a low temperature.[3]

-

The reaction mixture is then heated to promote the methylation reaction, which is accompanied by the evolution of carbon dioxide.[3]

-

After the reaction is complete, the mixture is cooled and made strongly basic (pH 14) with the addition of a sodium hydroxide solution.

-

The product, this compound, is then extracted from the aqueous slurry using an organic solvent (e.g., hexane).

-

The combined organic extracts are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the final product as a light-yellow liquid.[4]

Quantitative Data for Me₃TACN Synthesis

| Reagent | Molar Ratio (to TACN) | Quantity (for 85 mmol TACN) | Temperature (°C) | Time (h) | Yield (%) |

| TACN·3H₂SO₄ | 1 | 85 mmol | - | - | 88 |

| Formaldehyde (37%) | ~10 | 112.5 mL | 0, then 90 | 14 | |

| Formic Acid (88%) | ~20 | 112.5 mL | 0, then 90 | ||

| Sodium Hydroxide (50%) | - | 245 g (for final basification) | 0 | - |

Visualizing the Synthesis Pathway

The following diagrams illustrate the key stages of the synthesis of this compound.

References

- 1. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. US5284944A - Improved synthesis of 1,4,7-triazacyclononane - Google Patents [patents.google.com]

- 4. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 1,4,7-Trimethyl-1,4,7-triazonane

This technical guide provides a comprehensive overview of the synthesis of 1,4,7-Trimethyl-1,4,7-triazonane (Me₃TACN), a versatile tridentate ligand crucial in coordination chemistry and catalysis. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound, a methylated derivative of 1,4,7-triazacyclononane (TACN), is a widely used aza-crown ether with the formula (CH₂CH₂NCH₃)₃.[1] Its ability to form stable complexes with a variety of metal ions makes it an important component in the development of catalysts for bleaching, epoxidation, and other oxidation reactions. The synthesis of Me₃TACN has been a subject of significant research to improve efficiency and reduce costs, with foundational work laid out by Richman and Atkins and subsequent improvements detailed in various patents.[2][3] This guide will detail a common and improved synthetic route, providing step-by-step experimental protocols, quantitative data, and process visualizations.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a multi-step process starting from diethylenetriamine. The general sequence involves protection of the amine groups, cyclization to form the nine-membered ring, deprotection, and finally, methylation.

Experimental Protocols

The following protocols are based on improved synthetic methods described in the literature, aiming for higher yields and more economical processes.[2][3]

Step 1: Synthesis of Tristosylated 1,4,7-Triazacyclononane (Ts₃TACN)

This step involves the initial protection of diethylenetriamine followed by cyclization. An improved one-pot method is detailed below.

-

Materials:

-

Anhydrous potassium carbonate (K₂CO₃)

-

Diethylenetriamine (DET)

-

Tosyl chloride (TsCl)

-

Xylene

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium hydroxide (TBAH)

-

Ethylene dibromide (EDB)

-

Milli-Q water

-

-

Procedure:

-

To a suitable reactor, add 121.1 g (0.88 mol) of anhydrous potassium carbonate to 300 mL of milli-Q water.

-

Stir the mixture vigorously and add 27.4 g (0.27 mol) of diethylenetriamine. Heat the resulting mixture to 90°C for one hour.

-

Remove the heat source and sequentially add 1.2 L of xylene, 95.6 g of sodium hydroxide, 26.6 mL of a 1M solution of tetrabutylammonium hydroxide in water, and 40 mL of ethylene dibromide.

-

Heat the reaction mixture to 90°C for 4 hours.

-

Add an additional 40 mL of ethylene dibromide and continue heating.

-

After a total of 8 hours of heating, add a final 40 mL of ethylene dibromide.

-

Continue heating for another 18 hours, then allow the reaction to cool to room temperature.

-

Filter the resulting precipitate, wash with water, and dry under vacuum to a constant weight.

-

Step 2: Deprotection of Ts₃TACN to form 1,4,7-Triazacyclononane (TACN)

This step removes the tosyl protecting groups to yield the parent macrocycle.

-

Materials:

-

Tritosylated 1,4,7-triazacyclononane (Ts₃TACN)

-

Concentrated sulfuric acid (H₂SO₄)

-

Milli-Q water

-

50% Sodium hydroxide (NaOH) solution

-

-

Procedure:

-

To a 250-mL flask, add 50 g of Ts₃TACN.

-

Prepare a solution of 53 mL of concentrated sulfuric acid and 9.5 mL of milli-Q water and add it to the Ts₃TACN.

-

Heat the mixture in a 140°C oil bath with vigorous stirring. The solid should dissolve within 15 minutes.

-

Continue heating for a total of 6 hours.

-

In a separate 5-L flask equipped with an overhead stirrer and condenser, cool 308 g of 50% NaOH solution and 125 mL of water to 0°C.

-

Slowly add the hot sulfuric acid mixture to the cold alkaline solution over a 45-minute period, maintaining the temperature at 0°C. The final pH should be approximately 7.

-

Step 3: Methylation of TACN to form this compound (Me₃TACN)

The final step involves the methylation of the secondary amines of the TACN ring.

-

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

Formaldehyde (37% solution)

-

Formic acid (88% solution)

-

-

Procedure:

-

Combine the aqueous solution of TACN from the previous step with formaldehyde and formic acid.

-

Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and make it strongly alkaline by adding a concentrated NaOH solution.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purify the this compound by vacuum distillation.

-

Quantitative Data Summary

The following table summarizes the typical yields and key properties for the intermediates and the final product.

| Compound | Abbreviation | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield | Melting Point (°C) |

| Tritosylated 1,4,7-triazacyclononane | Ts₃TACN | C₂₇H₃₃N₃O₆S₃ | 591.77 | ~75% | 203-208 |

| 1,4,7-Triazacyclononane | TACN | C₆H₁₅N₃ | 129.21 | High | 43-45 |

| This compound | Me₃TACN | C₉H₂₁N₃ | 171.28 | High | (liquid) |

Chemical Reaction Pathway Visualization

The chemical transformations occurring during the synthesis are illustrated in the following diagram.

Conclusion

The synthesis of this compound, while involving multiple steps, can be performed with good yields through optimized procedures. The protocols outlined in this guide provide a robust framework for the laboratory-scale production of this important ligand. Careful control of reaction conditions and purification at each stage are critical for obtaining a high-purity final product suitable for use in sensitive applications such as catalysis and the development of metal-based therapeutics.

References

Characterization of 1,4,7-Trimethyl-1,4,7-triazonane by NMR Spectroscopy: A Technical Guide

Introduction

1,4,7-Trimethyl-1,4,7-triazonane, commonly abbreviated as Me₃TACN, is a cyclic polyamine ligand renowned in coordination chemistry. As the N-methylated derivative of 1,4,7-triazacyclononane (TACN), this aza-crown ether serves as a versatile, face-capping tridentate ligand.[1] It forms highly stable, kinetically inert complexes with a wide array of metal ions, making it a valuable component in the design of catalysts, biomimetic models, and radiopharmaceuticals.[2][3]

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and characterization of Me₃TACN and its metal complexes.[2] This guide provides an in-depth overview of the NMR characterization of Me₃TACN, detailing experimental protocols, spectral data, and the interpretation of its NMR signatures in both free and coordinated states.

Molecular Structure and NMR Logic

The structure of Me₃TACN, with its C₃ symmetry, dictates a relatively simple NMR spectrum for the free ligand. The molecule consists of two distinct proton environments (the N-methyl groups and the ethylene bridge protons) and two corresponding carbon environments.

Caption: Molecular structure of this compound (Me₃TACN).

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Weighing: Accurately weigh approximately 5-10 mg of high-purity this compound.

-

Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, D₂O, CD₃CN). Me₃TACN is a colorless oil, soluble in many common organic solvents.[1]

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent directly within a 5 mm NMR tube.

-

Homogenization: Vortex the sample for 30-60 seconds to ensure a homogeneous solution. If necessary, briefly use a sonicator to aid dissolution.

-

Internal Standard (Optional for qNMR): For quantitative NMR (qNMR), add a known amount of a suitable internal standard that has a resonance in a clear region of the spectrum.

NMR Data Acquisition

-

Spectrometer: Data can be acquired on any modern NMR spectrometer (e.g., 300-600 MHz).

-

¹H NMR: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle, a relaxation delay (D1) of at least 1-2 seconds (or 5 times the longest T₁ for quantitative analysis), and an acquisition time of 2-4 seconds.

-

¹³C NMR: A standard proton-decoupled ¹³C experiment is typically used. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, which often requires a longer experiment time than ¹H NMR.

Caption: General experimental workflow for NMR characterization of Me₃TACN.

NMR Data and Interpretation

¹H NMR Spectrum (Diamagnetic)

In its free, diamagnetic state, the ¹H NMR spectrum of Me₃TACN is simple, reflecting the molecule's symmetry. It typically displays two main signals: a sharp singlet for the nine equivalent protons of the three N-methyl groups and another singlet for the twelve equivalent protons of the six methylene groups on the macrocyclic ring. The integration ratio of these peaks should be 9:12, which simplifies to 3:4.

| Assignment | Protons | Typical Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N-CH₃ | 9H | ~2.3 - 2.5 | Singlet | 9 |

| -CH₂-CH₂- | 12H | ~2.5 - 2.8 | Singlet | 12 |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C NMR Spectrum (Diamagnetic)

The proton-decoupled ¹³C NMR spectrum is also straightforward, showing two distinct resonances corresponding to the two unique carbon environments in the molecule.

| Assignment | Typical Chemical Shift (δ, ppm) |

| N-C H₃ | ~45 - 48 |

| -C H₂-C H₂- | ~55 - 58 |

Note: Data is based on typical values for similar amine structures. SpectraBase contains reference ¹³C NMR spectra for 1,4,7-Trimethyl-1,4,7-triazacyclononane.[2]

Characterization of Paramagnetic Complexes

When Me₃TACN coordinates to a paramagnetic metal center, the NMR spectrum undergoes dramatic changes. The interaction with the unpaired electrons of the metal ion results in large chemical shift changes, known as paramagnetic shifts.[2] These shifts can move resonances far outside the typical diamagnetic window (0-10 ppm for ¹H NMR), providing definitive evidence of complex formation.

A notable example is the complex with cobalt(II), [(tacn)Co(NCMe)₃][BPh₄]₂. Its ¹H NMR spectrum exhibits significantly shifted peaks, confirming the paramagnetic nature of the complex.[2][4]

| Complex | Assignment | Chemical Shift (δ, ppm) |

| [(tacn)Co(NCMe)₃][BPh₄]₂ | Paramagnetically Shifted Me₃TACN Peaks | 177.0, 48.3, 1.93 |

| Diamagnetic Tetraphenylborate Anion | 7.18, 6.83, 6.81, 6.79, 6.69, 6.67, 6.65 |

Data sourced from a study on a triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) complex.[2][4]

Conclusion

NMR spectroscopy is a powerful and essential technique for the unequivocal characterization of this compound. For the free ligand, the simplicity of the ¹H and ¹³C NMR spectra serves as a quick and reliable confirmation of its structure and purity. Furthermore, the dramatic shifts observed upon coordination to paramagnetic metals make NMR an invaluable tool for studying the electronic structure and solution behavior of its diverse metal complexes. The protocols and data presented in this guide offer a foundational understanding for researchers employing Me₃TACN in catalyst development, medicinal chemistry, and materials science.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 1,4,7-Trimethyl-1,4,7-triazonane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ¹H NMR spectrum of 1,4,7-Trimethyl-1,4,7-triazonane (Me₃-TACN), a versatile macrocyclic ligand crucial in coordination chemistry and relevant to the development of novel therapeutic and diagnostic agents.

Introduction to this compound

This compound, an aza-crown ether, is the N-methylated derivative of 1,4,7-triazacyclononane (TACN)[1]. Its unique tridentate, facial coordination capabilities make it a highly effective chelating agent for a variety of metal ions[2]. This property is leveraged in catalysis, the design of MRI contrast agents, and the development of radiopharmaceuticals[2][3]. Understanding its solution-state structure and dynamics through ¹H NMR spectroscopy is fundamental to its application in these fields.

Expected ¹H NMR Spectral Data

Obtaining a definitive, published ¹H NMR spectrum for the free this compound ligand with complete spectral parameters (chemical shifts, coupling constants, and multiplicities) is challenging. The molecule's high symmetry and dynamic conformational exchange in solution often result in a deceptively simple spectrum at room temperature. The data presented below are typical expected values based on the analysis of related structures and general principles of NMR spectroscopy.

| Proton Type | Expected Chemical Shift (δ) in ppm | Multiplicity | Protons |

| Methylene Protons (-CH₂-) | ~ 2.5 - 2.8 | Singlet (broad) | 12H |

| Methyl Protons (-CH₃) | ~ 2.3 - 2.6 | Singlet | 9H |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature.

The methylene protons of the ethylenic bridges are chemically equivalent due to rapid conformational averaging at room temperature, leading to a single, often broad, resonance. Similarly, the three methyl groups are also equivalent and appear as a sharp singlet.

Conformational Dynamics

The nine-membered ring of this compound is highly flexible and undergoes rapid conformational exchange in solution. This dynamic process, primarily a series of ring inversions and nitrogen inversions, is fast on the NMR timescale at ambient temperatures. This rapid exchange is the reason for the observation of time-averaged, sharp signals for the methylene and methyl protons.

At lower temperatures, this conformational exchange can be slowed, potentially leading to the resolution of distinct signals for axial and equatorial protons, which would provide more detailed structural information.

Below is a logical diagram illustrating the concept of conformational averaging that leads to the simplified ¹H NMR spectrum observed at room temperature.

Caption: Conformational averaging of this compound in solution.

Experimental Protocols

The following sections describe generalized protocols for the synthesis of this compound and the acquisition of its ¹H NMR spectrum.

The synthesis of this compound is typically achieved through the methylation of the parent macrocycle, 1,4,7-triazacyclononane (TACN). A common and effective method is the Eschweiler-Clarke reaction.

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 1,4,7-triazacyclononane in water, add an excess of aqueous formaldehyde.

-

Slowly add formic acid to the mixture while stirring. The reaction is exothermic and may require cooling in an ice bath.

-

After the addition is complete, heat the reaction mixture at reflux for several hours until the evolution of carbon dioxide ceases.

-

Cool the reaction mixture to room temperature and make it strongly alkaline by the careful addition of concentrated sodium hydroxide solution.

-

Extract the aqueous layer multiple times with diethyl ether.

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to yield this compound as an oil.

The workflow for the synthesis and purification is outlined below.

Caption: Synthesis workflow for this compound.

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or CD₃CN).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 10-12 ppm.

-

Temperature: 298 K (25 °C).

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Perform baseline correction.

-

Integrate the signals.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

Conclusion

References

Crystal Structure Analysis of 1,4,7-Trimethyl-1,4,7-triazonane and its Coordination Complexes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

1,4,7-Trimethyl-1,4,7-triazonane, a derivative of 1,4,7-triazacyclononane (TACN), is a cyclic tertiary amine that acts as a face-capping tridentate ligand. Its three nitrogen atoms coordinate to a metal center, forming a stable "basket" complex. This coordination geometry imparts unique steric and electronic properties to the resulting metal complexes, influencing their reactivity and catalytic activity. Understanding the precise three-dimensional arrangement of atoms within these complexes through single-crystal X-ray diffraction is paramount for structure-activity relationship studies and the rational design of novel catalysts and functional materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-methylation of its parent macrocycle, 1,4,7-triazacyclononane. A common and efficient method is the Eschweiler-Clarke reaction.

Experimental Protocol: Synthesis of this compound

Materials:

-

1,4,7-triazacyclononane (TACN)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide (50% w/w aqueous solution)

-

Hexane

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of 1,4,7-triazacyclononane in water, add formaldehyde and formic acid sequentially at 0 °C.

-

Heat the reaction mixture to 90 °C and maintain this temperature for approximately 14 hours to allow for the complete methylation of the amine groups.

-

Cool the reaction mixture to 0 °C and carefully add a 50% aqueous solution of sodium hydroxide to neutralize the excess acid and raise the pH to 14.

-

Extract the product into hexane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.

Crystal Structure Analysis of Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate)

The coordination of this compound to a cobalt(II) center results in a well-defined octahedral geometry, providing an excellent model for understanding the structural characteristics of this ligand in a complexed state.

Experimental Protocol: Synthesis and Crystallization

Materials:

-

Cobalt(II) bromide (CoBr2)

-

This compound (Me3TACN)

-

Sodium tetraphenylborate (NaBPh4)

-

Acetonitrile (dry and deoxygenated)

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve Cobalt(II) bromide in acetonitrile.

-

Add one equivalent of this compound to the solution.

-

Subsequently, add three equivalents of sodium tetraphenylborate.

-

Stir the reaction mixture at room temperature for 3 days.

-

Filter the solution to remove any precipitate and dry the filtrate under vacuum.

-

Wash the resulting solid with a minimal amount of acetonitrile to isolate the pale-orange product.

-

Grow X-ray quality single crystals by cooling a saturated solution of the complex in acetonitrile to -35 °C.[1]

Data Presentation: Crystallographic Data

The single-crystal X-ray diffraction data for Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate) reveals a monomeric complex with an octahedral coordination geometry around the cobalt(II) ion.[1][2]

Table 1: Crystal Data and Structure Refinement

| Parameter | Value |

| Empirical Formula | C63H75B2CoN6 |

| Formula Weight | 1028.86 |

| Temperature | 100(2) K |

| Wavelength | 1.54178 Å |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 14.9333(3) |

| b (Å) | 20.3249(4) |

| c (Å) | 18.2395(4) |

| α (°) | 90 |

| β (°) | 99.103(1) |

| γ (°) | 90 |

| Volume (ų) | 5460.8(2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.252 |

| Absorption Coefficient (mm⁻¹) | 3.518 |

| F(000) | 2180 |

Table 2: Selected Bond Lengths (Å)

| Bond | Length (Å) |

| Co1-N1 | 2.153(2) |

| Co1-N2 | 2.161(2) |

| Co1-N3 | 2.157(2) |

| Co1-N4 | 2.128(2) |

| Co1-N5 | 2.113(2) |

| Co1-N6 | 2.134(2) |

Table 3: Selected Bond Angles (°)

| Angle | Degree (°) |

| N1-Co1-N2 | 83.18(9) |

| N1-Co1-N3 | 83.16(9) |

| N2-Co1-N3 | 82.86(9) |

| N4-Co1-N5 | 91.2(1) |

| N4-Co1-N6 | 90.7(1) |

| N5-Co1-N6 | 91.4(1) |

| N1-Co1-N4 | 93.31(9) |

| N2-Co1-N5 | 92.48(9) |

| N3-Co1-N6 | 93.59(9) |

Visualizations

Molecular Structure

The following diagram illustrates the molecular structure of the Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) cation.

Caption: Molecular structure of the [Co(Me3TACN)(CH3CN)3]2+ cation.

Experimental Workflow

The logical flow of the crystal structure analysis process is depicted in the following diagram.

Caption: Workflow for crystal structure analysis.

Conclusion

The crystal structure analysis of metal complexes of this compound provides critical insights into its coordination behavior. The detailed structural data, such as bond lengths and angles, are essential for understanding the steric and electronic effects that this ligand imparts on a metal center. This knowledge is fundamental for the design of new catalysts with enhanced reactivity and selectivity, as well as for the development of novel materials with specific properties. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis and characterization of coordination compounds involving this important macrocyclic ligand.

References

- 1. Synthesis and co-ordination chemistry of the macrocycle 1,4,7-triisopropyl-1,4,7-triazacyclononane - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Co-ordination chemistry of 1,4,7-triazacyclononane (L) and its N-methylated derivative (L′) with silver(I) and mercury(II). The crystal structures of [AgL′2]PF6 and [AgL′(SCN)] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃TACN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazacyclononane, commonly abbreviated as Me₃TACN, is a synthetic macrocyclic amine that has garnered significant attention in the fields of coordination chemistry, catalysis, and biomedical research.[1] As the N-methylated derivative of 1,4,7-triazacyclononane (TACN), Me₃TACN serves as a robust tridentate, face-capping ligand, forming stable complexes with a wide array of metal ions.[1] Its unique steric and electronic properties, imparted by the three methyl groups, distinguish its coordination behavior from its parent macrocycle, TACN. This guide provides a comprehensive overview of the physical and chemical properties of Me₃TACN, detailed experimental protocols, and visualizations of relevant chemical processes.

Physical and Chemical Properties

Me₃TACN is a colorless to pale yellow liquid at room temperature. Its physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N₃ | |

| Molar Mass | 171.28 g/mol | |

| Appearance | Colorless oil | [1] |

| Boiling Point | 207.8 °C | [1] |

| Density | 0.884 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.473 | |

| CAS Number | 96556-05-7 |

Spectroscopic Data

The structural characterization of Me₃TACN is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

| ¹H NMR | |

| Chemical Shift (ppm) | Assignment |

| 2.34 | s, 9H, N-CH₃ |

| 2.58 | s, 12H, -CH₂-CH₂- |

| ¹³C NMR | |

| Chemical Shift (ppm) | Assignment |

| 46.1 | N-CH₃ |

| 56.9 | -CH₂-CH₂- |

Experimental Protocols

Synthesis of 1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃TACN)

The most common and efficient method for the synthesis of Me₃TACN is the Eschweiler-Clarke methylation of 1,4,7-triazacyclononane (TACN).[2] This reaction utilizes formaldehyde as the methyl source and formic acid as the reducing agent.

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,4,7-triazacyclononane (TACN).

-

Add an excess of formic acid and formaldehyde to the flask. The molar ratio of TACN:formaldehyde:formic acid should be approximately 1:4:4.

-

Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully neutralize the excess formic acid by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 10). This step should be performed in an ice bath to control the exothermic reaction.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and remove the solvent by rotary evaporation to yield the crude Me₃TACN as an oil.

-

For higher purity, the product can be distilled under reduced pressure.

Synthesis of a Representative Metal Complex: [Ni(Me₃TACN)₂]Cl₂

This protocol describes the synthesis of a typical nickel(II) complex with Me₃TACN.

Materials:

-

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me₃TACN)

-

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

-

Ethanol

Procedure:

-

Dissolve nickel(II) chloride hexahydrate in ethanol in a round-bottom flask.

-

In a separate flask, dissolve two molar equivalents of Me₃TACN in ethanol.

-

Slowly add the Me₃TACN solution to the nickel(II) chloride solution with stirring.

-

A precipitate should form upon mixing. Stir the reaction mixture at room temperature for 1-2 hours to ensure complete reaction.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with cold ethanol and then with diethyl ether.

-

Dry the resulting solid in a desiccator to obtain the [Ni(Me₃TACN)₂]Cl₂ complex.

Visualizations

Experimental Workflow: Synthesis of Me₃TACN

The following diagram illustrates the key steps in the synthesis of Me₃TACN via the Eschweiler-Clarke reaction.

Caption: Workflow for the synthesis of Me₃TACN.

Coordination of Me₃TACN to a Metal Ion

This diagram illustrates the facial coordination of a Me₃TACN ligand to an octahedral metal center, leaving three coordination sites available for other ligands.

Caption: Facial coordination of Me₃TACN to a metal.

Conclusion

1,4,7-Trimethyl-1,4,7-triazacyclononane is a versatile and sterically demanding tridentate ligand with significant applications in coordination chemistry and catalysis. Its well-defined synthesis and predictable coordination behavior make it a valuable tool for the design of novel metal complexes with tailored properties. This guide provides foundational knowledge for researchers and professionals working with or considering the use of Me₃TACN in their scientific endeavors. The detailed protocols and clear visualizations are intended to facilitate its practical application in the laboratory.

References

The Coordination Chemistry of 1,4,7-Trimethyl-1,4,7-triazacyclononane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN) is a versatile and robust tridentate macrocyclic ligand that has garnered significant attention in the field of coordination chemistry. Its unique ability to form stable, facially coordinating complexes with a wide range of metal ions has made it an invaluable tool in various scientific disciplines, including catalysis, bioinorganic chemistry, and, increasingly, in the development of novel therapeutic and diagnostic agents. This technical guide provides an in-depth overview of the core principles of Me3-TACN coordination chemistry, with a focus on its synthesis, the properties of its metal complexes, and its burgeoning applications in drug development.

Synthesis of 1,4,7-Trimethyl-1,4,7-triazacyclononane

The synthesis of Me3-TACN is typically achieved through the N-methylation of its parent macrocycle, 1,4,7-triazacyclononane (TACN). The precursor, TACN, is often prepared via the Richman-Atkins synthesis. The subsequent methylation is commonly carried out using the Eschweiler-Clarke reaction, which involves treatment with formic acid and formaldehyde.

Detailed Experimental Protocol: Synthesis of Me3-TACN via Eschweiler-Clarke Reaction

This protocol outlines a standard laboratory procedure for the synthesis of 1,4,7-Trimethyl-1,4,7-triazacyclononane from 1,4,7-triazacyclononane.

Materials:

-

1,4,7-triazacyclononane (TACN)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88-98%)

-

Sodium hydroxide (NaOH)

-

Dichloromethane (CH2Cl2) or other suitable organic solvent

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1,4,7-triazacyclononane in a minimal amount of water.

-

Addition of Reagents: To the stirred solution, add an excess of formaldehyde solution followed by the slow addition of an excess of formic acid. The reaction is exothermic and may require cooling.

-

Reflux: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for several hours (e.g., 12-24 hours) until the evolution of carbon dioxide ceases.

-

Basification: After cooling to room temperature, carefully make the solution strongly alkaline (pH > 12) by the slow addition of concentrated sodium hydroxide solution. This step should be performed in an ice bath to manage the exothermic reaction.

-

Extraction: Extract the aqueous solution multiple times with a suitable organic solvent such as dichloromethane.

-

Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 1,4,7-Trimethyl-1,4,7-triazacyclononane as an oil.

-

Purification (Optional): The product can be further purified by vacuum distillation if necessary.

Coordination Chemistry with First-Row Transition Metals

Me3-TACN forms stable octahedral or pseudo-octahedral complexes with a variety of first-row transition metals, including manganese, iron, cobalt, nickel, copper, and zinc. The three nitrogen atoms of the ligand coordinate to one face of the metal center, leaving three coordination sites available for other ligands, such as water, halides, or organic molecules. This facial coordination mode is a hallmark of TACN-based ligands and contributes to the high kinetic inertness of their metal complexes.

General Experimental Protocol for the Synthesis of [M(Me3-TACN)X3] Complexes

This general procedure can be adapted for the synthesis of various first-row transition metal complexes with Me3-TACN.

Materials:

-

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)

-

A salt of the desired metal (e.g., MnCl2, FeCl3, CoBr2, Ni(ClO4)2, CuCl2, Zn(NO3)2)

-

An appropriate solvent (e.g., methanol, ethanol, acetonitrile, water)

-

Inert atmosphere setup (e.g., Schlenk line or glovebox) if dealing with air-sensitive metal ions (e.g., Fe(II), Mn(II)).

Procedure:

-

Ligand Solution: Dissolve one equivalent of Me3-TACN in the chosen solvent.

-

Metal Salt Solution: In a separate flask, dissolve one equivalent of the metal salt in the same or a miscible solvent.

-

Complexation: Slowly add the metal salt solution to the stirred ligand solution at room temperature. In many cases, a precipitate will form immediately or upon stirring for a period.

-

Isolation: The resulting complex can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Recrystallization (Optional): The purity of the complex can be improved by recrystallization from a suitable solvent or solvent mixture. For example, single crystals of [(tacn)Co(NCMe)3][BPh4]2 were grown by cooling a saturated acetonitrile solution.[1]

Quantitative Data on Me3-TACN Metal Complexes

The structural and stability parameters of Me3-TACN complexes are crucial for understanding their reactivity and potential applications.

Table 1: Selected Crystallographic Data for First-Row Transition Metal Complexes with Me3-TACN and Related Ligands

| Complex | Metal Ion | Coordination Geometry | M-N (Me3-TACN) Bond Lengths (Å) | Other Key Bond Lengths (Å) | Reference(s) |

| [(iPr3TACN)NiII(CH3)2] | Ni(II) | Square Planar | 2.074, 2.089 | Ni-C: 1.933, 1.937 | [2] |

| --INVALID-LINK-- | Ni(III) | Distorted Octahedral | 1.994, 2.146, 2.247, 2.254 (N4) | Ni-C: 1.949, 1.969 | [3] |

| [(tacn)Co(NCMe)3][BPh4]2 | Co(II) | Octahedral | 2.094 - 2.153 | Co-N(MeCN): ~2.1-2.2 | [1] |

| --INVALID-LINK-- | Zn(II) | Distorted Trigonal Bipyramidal | 2.094 - 2.152 | Zn-O: 1.975, 2.001 | [4][5] |

| [Fe(PTOB)]Br2 (PTOB is a TACN derivative) | Fe(III) | Distorted Octahedral | Not specified | Not specified | [6] |

Note: Data for some complexes with the parent TACN or its derivatives are included for comparative purposes due to the limited availability of comprehensive crystallographic tables for Me3-TACN itself.

Table 2: Stability Constants of Me3-TACN and Related Ligands with Divalent Metal Ions

| Ligand | Metal Ion | Log K | pM | Reference(s) |

| no2th (a TACN derivative) | Cu(II) | 20.77 | 17.15 | [3][7] |

| no2th (a TACN derivative) | Zn(II) | Not specified | Not specified | [3] |

The stability constant (Log K) provides a measure of the thermodynamic stability of the complex. pM is the negative logarithm of the free metal ion concentration at a specific pH and total ligand and metal concentrations, indicating the chelating power of the ligand.

Table 3: Spectroscopic Data for Selected Me3-TACN and Related Metal Complexes

| Complex | Technique | Key Features (λmax (nm) or ν (cm-1)) | Reference(s) |

| [CrF3(Me3-TACN)] | UV-Vis | ~450, ~620 | [8] |

| [(Me3tacn)CrCl3] | UV-Vis | 468, 634 | [9] |

| [(Me3tacn)Cr(CF3SO3)3] | UV-Vis | 417, 566 | [9] |

| [(Me3tacn)Cr(CN)3] | UV-Vis | 339, 425 | [9] |

| [(Me3tacn)Cr(CN)3] | IR | ν(CN): 2132 | [9] |

| [Co(III) complex] | IR | ν(M-N): 516-622 | [10] |

| General Metal-Amine Complexes | IR | ν(M-N) typically in the far-IR region (below 600 cm-1) | [11][12] |

| [(tacn)Co(NCMe)3][BPh4]2 | 1H NMR | Paramagnetically shifted peaks at 177.0, 48.3 ppm | [1] |

Applications in Drug Development

The unique properties of Me3-TACN complexes, particularly their high stability and kinetic inertness, make them highly attractive for applications in medicine.

Radiopharmaceuticals for PET Imaging

One of the most promising applications of Me3-TACN and its derivatives is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. The macrocyclic framework can be functionalized with targeting vectors, such as peptides or antibodies, that direct the radiolabeled complex to specific sites of disease, such as tumors.

Radiolabeling with Copper-64 and Gallium-68: Me3-TACN and its derivatives are excellent chelators for positron-emitting radionuclides like Copper-64 (⁶⁴Cu) and Gallium-68 (⁶⁸Ga).[13][14][15] The radiolabeling process is often rapid and can be performed under mild conditions, which is crucial when working with sensitive biomolecules.[16]

Materials:

-

Me3-TACN-bioconjugate

-

⁶⁴CuCl₂ in a suitable buffer (e.g., ammonium acetate or sodium acetate)

-

Heating block or water bath

-

Radio-TLC or HPLC system for quality control

Procedure:

-

Preparation: In a sterile vial, dissolve the Me3-TACN-bioconjugate in a buffered solution (pH typically between 4.5 and 7).

-

Radiolabeling: Add the ⁶⁴CuCl₂ solution to the vial containing the conjugate.

-

Incubation: Incubate the reaction mixture at an optimized temperature (often room temperature to 95 °C) for a specific duration (ranging from minutes to an hour).

-

Quality Control: Analyze the radiolabeling efficiency using radio-TLC or HPLC to determine the percentage of ⁶⁴Cu incorporated into the conjugate.

-

Purification (if necessary): If significant amounts of unchelated ⁶⁴Cu remain, the radiolabeled conjugate can be purified using a suitable method, such as a C18 cartridge.

Therapeutic Applications

While the use of Me3-TACN complexes in PET imaging is well-established, their potential as therapeutic agents is an emerging area of research. Metal complexes, in general, are being investigated for their anticancer and antiviral properties.[6][17] The ability of the metal center to participate in redox reactions and the defined geometry of the complex can be exploited to design drugs with novel mechanisms of action. However, specific studies detailing the significant anticancer or antiviral activity of 1,4,7-Trimethyl-1,4,7-triazacyclononane metal complexes are still limited in the publicly available literature.

Visualizations

Synthesis and Radiolabeling Workflow

Caption: General workflow for the synthesis and radiolabeling of Me3-TACN-based radiopharmaceuticals.

Conclusion

1,4,7-Trimethyl-1,4,7-triazacyclononane is a ligand of significant importance in coordination chemistry. Its ability to form highly stable and kinetically inert complexes with a variety of metal ions has paved the way for numerous applications. In the context of drug development, Me3-TACN and its derivatives have proven to be exceptional chelators for radionuclides used in PET imaging, with ongoing research poised to expand their role into therapeutic arenas. The systematic collection of quantitative data and the refinement of experimental protocols, as outlined in this guide, will be instrumental in advancing the design and application of novel Me3-TACN-based metal complexes for the next generation of diagnostic and therapeutic agents.

References

- 1. Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mirica.web.illinois.edu [mirica.web.illinois.edu]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. jmaterenvironsci.com [jmaterenvironsci.com]

- 6. Promising Bifunctional Chelators for Copper 64-PET imaging: Practical 64Cu Radiolabeling and High In Vitro and In Vivo Complex Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. alchemy.cchem.berkeley.edu [alchemy.cchem.berkeley.edu]

- 9. Experimental and theoretical studies of new Co(III) complexes of hydrazide derivatives proposed as multi‐target inhibitors of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. actascientific.com [actascientific.com]

- 14. mdpi.com [mdpi.com]

- 15. Anticancer activity studies of novel metal complexes of ligands derived from polycyclic aromatic compound via greener route - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Metal-Based Compounds in Antiviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Genesis and Synthetic Evolution of 1,4,7-Trimethyl-1,4,7-triazonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthetic methodologies of 1,4,7-Trimethyl-1,4,7-triazonane, a pivotal ligand in coordination chemistry. This document provides a comprehensive overview for researchers and professionals in drug development and related scientific fields, with a focus on its synthesis, properties, and applications.

Discovery and Historical Context

The history of this compound (Me₃-TACN) is intrinsically linked to the development of its parent macrocycle, 1,4,7-triazacyclononane (TACN). The pioneering work of Richman and Atkins in the 1970s on the synthesis of macrocyclic polyamines laid the foundation for the creation of TACN and its derivatives. Their method, now famously known as the Richman-Atkins cyclization, provided a versatile and efficient route to these important tridentate ligands.

The subsequent methylation of the secondary amine groups of the TACN ring to yield this compound was a logical progression, driven by the desire to fine-tune the electronic and steric properties of the ligand. The introduction of the methyl groups enhances the ligand's σ-donating ability and provides kinetic inertness to the resulting metal complexes. The contributions of chemists such as Karl Wieghardt and his research group have been substantial in exploring the coordination chemistry of both TACN and Me₃-TACN with a wide array of transition metals, significantly expanding their application in catalysis, bioinorganic chemistry, and materials science.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound, providing a quick reference for its physical and spectroscopic properties.

Table 1: Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₂₁N₃ |

| Molecular Weight | 171.28 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 0.884 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.473 |

| Boiling Point | Not readily available |

| Melting Point | Not readily available |

| Flash Point | 67 °C (closed cup) |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ 2.65 (s, 12H, CH₂), 2.35 (s, 9H, CH₃) |

| ¹³C NMR (CDCl₃) | δ 58.5 (CH₂), 46.5 (CH₃) |

| IR (neat) | ν (cm⁻¹) ~2940, 2800, 1460, 1290, 1150, 1050 |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through the methylation of the parent macrocycle, 1,4,7-triazacyclononane (TACN). The synthesis of TACN itself is a critical first step, commonly accomplished via the Richman-Atkins procedure.

Synthesis of 1,4,7-Triazacyclononane (TACN) via Richman-Atkins Cyclization

This protocol is a generalized version of the widely used Richman-Atkins synthesis.

Materials:

-

Diethylenetriamine

-

p-Toluenesulfonyl chloride (TsCl)

-

Sodium hydroxide (NaOH)

-

Ethylene glycol ditosylate or 1,2-Dibromoethane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Concentrated sulfuric acid or hydrobromic acid in acetic acid

-

Cation-exchange resin

Procedure:

-

Protection of Diethylenetriamine: Diethylenetriamine is reacted with three equivalents of p-toluenesulfonyl chloride in the presence of a base (e.g., NaOH) to afford N,N',N''-tritosyldiethylenetriamine.

-

Cyclization: The tritosylated amine is then reacted with a cyclizing agent such as ethylene glycol ditosylate or 1,2-dibromoethane in a high-boiling polar aprotic solvent like DMF. The reaction is typically carried out at elevated temperatures.

-

Deprotection: The resulting N,N',N''-tritosyl-1,4,7-triazacyclononane is deprotected using strong acidic conditions, such as heating in concentrated sulfuric acid or with HBr in acetic acid.

-

Purification: The crude TACN is purified by passing it through a cation-exchange resin and eluting with an appropriate buffer.

Methylation of 1,4,7-Triazacyclononane (TACN)

Materials:

-

1,4,7-Triazacyclononane (TACN)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88%)

-

Sodium hydroxide (NaOH)

-

Diethyl ether or other suitable organic solvent

Procedure (Eschweiler-Clarke Reaction):

-

To a solution of 1,4,7-triazacyclononane in water, add formaldehyde and formic acid.

-

The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, the solution is made strongly basic with the addition of concentrated sodium hydroxide.

-

The aqueous layer is extracted multiple times with an organic solvent such as diethyl ether.

-

The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound as an oil.

Visualizing the Synthesis Workflow

The following diagram illustrates the general synthetic pathway for this compound.

Caption: General synthetic workflow for this compound.

Applications in Research and Development

This compound is a highly versatile ligand with numerous applications in scientific research and development:

-

Coordination Chemistry: It forms stable and kinetically inert complexes with a wide range of transition metals, enabling the study of their electronic and magnetic properties.

-

Catalysis: Metal complexes of Me₃-TACN are effective catalysts for various organic transformations, including oxidation and polymerization reactions.

-

Bioinorganic Chemistry: These complexes serve as models for the active sites of metalloenzymes, aiding in the understanding of biological processes.

-

Drug Delivery and Imaging: The ability to form stable complexes with metal ions makes Me₃-TACN a candidate for the development of MRI contrast agents and radiopharmaceuticals.

-

Materials Science: It is used in the synthesis of novel materials with interesting magnetic and electronic properties.

-

Environmental Remediation: The strong chelating ability of Me₃-TACN is being explored for the sequestration of heavy metal ions from contaminated water.

This guide provides a foundational understanding of this compound, from its historical roots to its synthesis and diverse applications. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals working at the forefront of chemical and pharmaceutical innovation.

Spectroscopic and Synthetic Profile of 1,4,7-Trimethyl-1,4,7-triazonane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazonane, also known as Me₃TACN, is a key organic ligand in the field of coordination chemistry. As the N-methylated derivative of 1,4,7-triazacyclononane (TACN), it serves as a robust tridentate ligand, forming stable complexes with a variety of metal ions.[1][2] Its unique facial coordination geometry, where the three nitrogen atoms bind to one face of a metal center, imparts distinct steric and electronic properties to the resulting metal complexes, influencing their reactivity and stability.[1] This guide provides an in-depth overview of the spectroscopic data, synthesis, and key experimental protocols for this compound, tailored for professionals in research and drug development.

Physicochemical Properties

This compound is a colorless oil at room temperature.[2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₂₁N₃ | |

| Molecular Weight | 171.28 g/mol | |

| Boiling Point | 207.8 °C | [2] |

| Density | 0.884 g/mL at 25 °C | |

| Refractive Index | n20/D 1.473 | |

| CAS Number | 96556-05-7 | [1] |

Spectroscopic Data

The structural integrity and purity of this compound are typically confirmed using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution.

¹H NMR Spectroscopy: The proton NMR spectrum of the free, diamagnetic this compound ligand is expected to show two main signals corresponding to the protons of the methyl groups and the methylene groups of the ethylenic bridges.[1]

Table 2: ¹H NMR Data for Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate)

| Assignment | Chemical Shift (δ, ppm) |

| Paramagnetically Shifted Ligand Peaks | 177.0, 48.3, 1.93 |

| Tetraphenylborate Anion | 7.18, 6.83, 6.81, 6.79, 6.69, 6.67, 6.65 |

Data sourced from a study on the cobalt(II) complex.[3][4]

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum is used to identify the different carbon environments in the molecule. For this compound, two distinct signals are expected: one for the methyl carbons and another for the ethylene bridge carbons. A reference ¹³C NMR spectrum for this compound is noted to be available in the SpectraBase database.[1]

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of the molecule. The electron impact mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight of 171.28 g/mol . The fragmentation pattern is influenced by the stability of the resulting carbocations.[5][6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound, which can be recorded from a neat liquid sample, provides information about the vibrational modes of its functional groups.[1] Key expected vibrational frequencies are summarized in Table 3.

Table 3: Expected Infrared Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2950 - 2850 |

| C-H (Methylene) | Bending (Scissoring) | ~1465 |

| C-H (Methyl) | Bending (Asymmetric and Symmetric) | ~1450 and ~1375 |

| C-N | Stretching | 1250 - 1020 |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the Eschweiler-Clarke methylation of its precursor, 1,4,7-triazacyclononane (TACN), using formic acid and formaldehyde.[1]

Materials:

-

1,4,7-triazacyclononane (TACN)

-

Formaldehyde (37% aqueous solution)

-

Formic acid (88% aqueous solution)

-

Sodium hydroxide (50% w/w aqueous solution)

-

Hexane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirring apparatus, dissolve 1,4,7-triazacyclononane in water.

-

Cool the solution to 0 °C in an ice bath.

-

Sequentially add formaldehyde (excess) and formic acid (excess) to the cooled solution.

-

Heat the reaction mixture to an internal temperature of 90 °C. The evolution of carbon dioxide should be observed.

-

Maintain the reaction at this temperature for approximately 14 hours.

-

Cool the reaction mixture to 0 °C.

-

Carefully add a 50% sodium hydroxide solution to the cooled mixture until the pH reaches 14 (as indicated by pH paper).

-

Add hexane to the basic slurry and stir for a few minutes.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with additional portions of hexane.

-

Combine all the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Remove the hexane under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The product can be further purified by distillation.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization Protocols

¹H and ¹³C NMR Spectroscopy:

Materials:

-

This compound sample

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipette

-

Vortex mixer

Procedure:

-

Accurately weigh approximately 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.

-

Mix thoroughly using a vortex mixer to ensure complete dissolution.

-

Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean.

-

Insert the NMR tube into the spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Mass Spectrometry (Electron Impact):

Materials:

-

This compound sample

-

Suitable volatile solvent (e.g., dichloromethane or methanol)

-

Microsyringe

Procedure:

-

Prepare a dilute solution of the this compound sample in a volatile solvent.

-

Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatography inlet.

-

Ionize the sample using a standard electron impact (EI) source (typically at 70 eV).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 40-300 amu).

Infrared Spectroscopy (Neat Liquid):

Materials:

-

This compound sample

-

FTIR spectrometer with a liquid sample cell (e.g., NaCl or KBr plates)

-

Pipette

Procedure:

-

Ensure the liquid sample cell plates are clean and dry.

-

Using a pipette, place a small drop of the neat this compound liquid onto one of the plates.

-

Place the second plate on top and gently press to form a thin film of the liquid between the plates.

-

Mount the sample cell in the FTIR spectrometer.

-

Acquire the infrared spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

Caption: General workflow for the spectroscopic analysis of the compound.

Conclusion

This technical guide provides a consolidated resource on the spectroscopic and synthetic aspects of this compound. The presented data and protocols are intended to support researchers and scientists in their work with this important ligand, facilitating its synthesis, purification, and characterization for applications in coordination chemistry, catalysis, and the development of new chemical entities. While comprehensive, this guide also highlights the need for further public dissemination of detailed spectroscopic data for the free ligand to aid in routine characterization.

References

- 1. This compound | 96556-05-7 | Benchchem [benchchem.com]

- 2. 1,4,7-Trimethyl-1,4,7-triazacyclononane - Wikipedia [en.wikipedia.org]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. Triacetonitrile(1,4,7-trimethyl-1,4,7-triazacyclononane)cobalt(II) bis(tetraphenylborate) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Application Notes and Protocols for 1,4,7-Trimethyl-1,4,7-triazonane as a Tridentate Ligand

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN) is a versatile tridentate ligand that has garnered significant attention in coordination chemistry. Its ability to form stable, facially coordinating complexes with a variety of metal ions makes it a valuable tool in catalysis, bioinorganic chemistry, and the development of radiopharmaceuticals. This document provides detailed application notes and experimental protocols for the use of Me3-TACN in several key areas.

I. Catalytic Applications

Me3-TACN complexes of manganese and zinc have demonstrated significant catalytic activity in oxidation and hydrolysis reactions, respectively.

A. Manganese-Catalyzed Epoxidation of Alkenes

Manganese complexes incorporating the Me3-TACN ligand are effective catalysts for the epoxidation of alkenes using environmentally benign oxidants like hydrogen peroxide. These systems are of interest for synthetic organic chemistry as a greener alternative to traditional epoxidation methods.

Experimental Protocol: Epoxidation of Styrene

This protocol describes the in-situ formation of the manganese catalyst and its application in the epoxidation of styrene.

Materials:

-

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)

-

Manganese(II) sulfate monohydrate (MnSO4·H2O)

-

Styrene

-

Hydrogen peroxide (30% w/w aqueous solution)

-

Methanol

-

Sodium bicarbonate (NaHCO3)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Catalyst Formation (in-situ): In a round-bottom flask equipped with a magnetic stirrer, dissolve Me3-TACN (1 mol%) and MnSO4·H2O (1 mol%) in a minimal amount of methanol. Stir the solution for 15 minutes at room temperature to allow for complex formation.

-

Reaction Setup: To the flask containing the catalyst solution, add a solution of sodium bicarbonate in water to achieve a final pH of approximately 8.0. This creates a buffered methanol-water solvent system.

-

Addition of Substrate: Add styrene (1 equivalent) to the reaction mixture.

-

Initiation of Reaction: Slowly add hydrogen peroxide (1.5 equivalents) dropwise to the stirring reaction mixture over a period of 30 minutes. Caution: The addition of hydrogen peroxide can be exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion of the reaction, quench any remaining hydrogen peroxide by the addition of a small amount of sodium sulfite. Extract the reaction mixture with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield styrene oxide.

Quantitative Data:

| Catalyst System | Substrate | Oxidant | Conversion (%) | Selectivity (%) | Reference |

| [Mn(Me3-TACN)] (in-situ) | Styrene | H2O2 | >95 | >90 (styrene oxide) | [1] |

| [Mn2O3(Me3-TACN)2] | Dodecene | H2O2 | High | High (epoxide) | [2] |

B. Zinc(II)-Catalyzed Hydrolysis of Phosphate Esters

Zinc(II) complexes of Me3-TACN serve as effective catalysts for the hydrolysis of phosphate esters, acting as mimics for metalloenzymes such as phosphatases. This application is particularly relevant to researchers studying DNA/RNA cleavage and developing artificial nucleases. A common model substrate for these studies is 2-hydroxypropyl-p-nitrophenylphosphate (HPNP).[3][4]

Experimental Protocol: Kinetic Analysis of HPNP Cleavage

This protocol outlines the procedure for studying the kinetics of HPNP cleavage catalyzed by a Zn(II)-Me3-TACN complex.

Materials:

-

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)

-

Zinc(II) nitrate hexahydrate (Zn(NO3)2·6H2O)

-

2-hydroxypropyl-p-nitrophenylphosphate (HPNP)

-

Buffer solutions (e.g., MES, HEPES, CHES) covering a range of pH values

-

UV-Vis spectrophotometer with a thermostatted cuvette holder

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the [Zn(Me3-TACN)]2+ complex by dissolving equimolar amounts of Zn(NO3)2·6H2O and Me3-TACN in deionized water.

-

Prepare a stock solution of HPNP in deionized water.

-

-

Kinetic Measurements:

-

In a quartz cuvette, mix the appropriate buffer solution and the [Zn(Me3-TACN)]2+ stock solution to the desired final concentrations. Allow the solution to equilibrate to the desired temperature (e.g., 40 °C).

-

Initiate the reaction by adding a small aliquot of the HPNP stock solution. The final concentration of the complex should be in large excess compared to the HPNP concentration (pseudo-first-order conditions).

-

Monitor the reaction by observing the increase in absorbance at 400 nm, which corresponds to the formation of the p-nitrophenolate product.

-

Record the absorbance as a function of time.

-

-

Data Analysis:

-

Determine the pseudo-first-order rate constant (kobs) from the initial linear portion of the absorbance versus time plot.

-

Calculate the second-order rate constant (k2) by dividing kobs by the concentration of the catalyst.

-

Repeat the experiment at various pH values to determine the pH-rate profile.

-

Quantitative Data: Kinetic Parameters for HPNP Cleavage [2]

| Complex | pKa1 | pKa2 | pKa3 | kZn (M⁻¹s⁻¹) | k'Zn (M⁻¹s⁻¹) |

| [Zn(TACN)(H2O)2]2+ | 8.13 | 11.28 | - | 0.064 | - |

| [Zn(Me3-TACN)(H2O)3]2+ | 7.71 | 10.18 | 11.6 | 0.025 | 0.27 |

| Conditions: [HPNP] = 2.0 x 10⁻⁵ M, [buffer] = 5.0 x 10⁻² M, at 40 °C. |

Signaling Pathway/Mechanism:

The cleavage of HPNP by the [Zn(Me3-TACN)(H2O)3]2+ complex is proposed to proceed through a mechanism where a metal-bound hydroxide acts as the nucleophile. The pH dependence of the reaction suggests the involvement of different deprotonated species of the aqua complex.[2][5]

Caption: Proposed mechanism for HPNP cleavage catalyzed by [Zn(Me3-TACN)(H2O)3]2+.

II. Synthesis of Metal Complexes

The facial coordination of Me3-TACN allows for the synthesis of a wide range of stable metal complexes with interesting structural and electronic properties.

Experimental Protocol: Synthesis of [Cu(Me3-TACN)Cl2]

This protocol is a general procedure for the synthesis of a copper(II) complex of Me3-TACN.

Materials:

-

1,4,7-Trimethyl-1,4,7-triazacyclononane (Me3-TACN)

-

Copper(II) chloride dihydrate (CuCl2·2H2O)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve CuCl2·2H2O in a minimal amount of ethanol with gentle warming.

-

In a separate flask, dissolve an equimolar amount of Me3-TACN in ethanol.

-

Slowly add the Me3-TACN solution to the stirring copper(II) chloride solution.

-

A color change should be observed upon addition, and a precipitate may form.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Collect the solid product by vacuum filtration.

-

Wash the product with cold ethanol and then with diethyl ether.

-

Dry the product under vacuum.

Characterization Data (Expected):

| Technique | Expected Result |

| Elemental Analysis | Consistent with the formula C9H21Cl2CuN3 |

| FT-IR (cm⁻¹) | Shifts in C-N and N-H (if any residual) stretching frequencies upon coordination |

| UV-Vis (nm) | d-d transition band characteristic of a Cu(II) complex |

III. Radiopharmaceutical Applications

Derivatives of TACN are excellent chelators for radiometals used in medical imaging and therapy, such as Technetium-99m (99mTc). The high kinetic inertness of the resulting complexes is crucial to prevent the release of the radionuclide in vivo.

Experimental Protocol: General Procedure for 99mTc Labeling of a Me3-TACN-conjugated Biomolecule